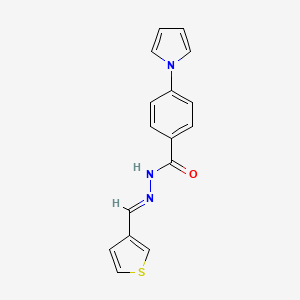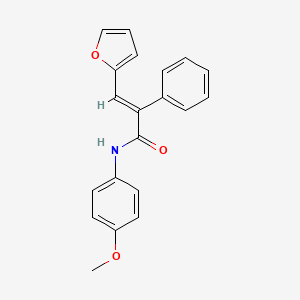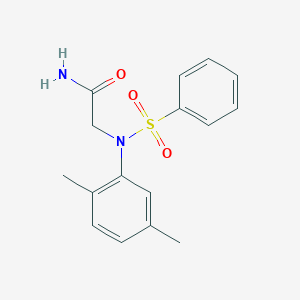
N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMPG, is a synthetic compound that has been widely used in scientific research. It is a glycine receptor antagonist and has been found to have potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
DMPG acts as a glycine receptor antagonist, which means it blocks the action of glycine, an inhibitory neurotransmitter in the central nervous system. This results in an increase in excitability of neurons, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DMPG has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been found to decrease the release of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMPG in lab experiments is its potent and selective action as a glycine receptor antagonist. This allows for precise control over the experimental conditions and makes it a valuable tool for studying the role of glycine in various neurological processes. However, one of the limitations of using DMPG is its potential toxicity, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on DMPG. One area of interest is the development of more potent and selective glycine receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of DMPG in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMPG and its mechanism of action.
Métodos De Síntesis
DMPG can be synthesized using a multi-step reaction process. The first step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonyl isocyanate to obtain N-(2,5-dimethylphenyl)-N-sulfonylurea. This is then reacted with glycine to obtain DMPG.
Aplicaciones Científicas De Investigación
DMPG has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have a potent anticonvulsant effect and has shown promise in the treatment of epilepsy. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-13(2)15(10-12)18(11-16(17)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIGOMIQILBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-Dimethyl(phenylsulfonyl)anilino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
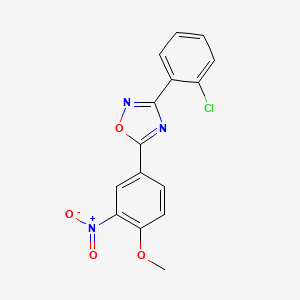
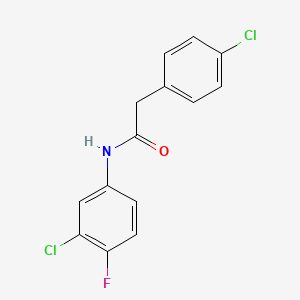
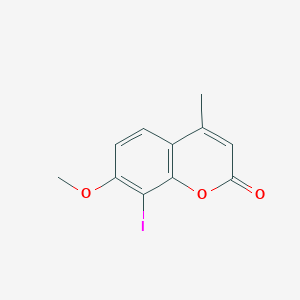
![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
